Dehydroxy mirabegron
Description
Role of Mirabegron (B1684304) as a Beta-3 Adrenergic Receptor Agonist
Mirabegron functions by selectively activating beta-3 adrenergic receptors, which are predominantly found in the detrusor smooth muscle of the urinary bladder. drugbank.compatsnap.comdroracle.ainih.govmedscape.cominnovareacademics.innih.govnih.govurotoday.comresearchgate.net Upon binding to these receptors, Mirabegron initiates a cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This biochemical process results in the relaxation of the detrusor muscle, thereby enhancing the bladder's capacity to store urine. patsnap.comdroracle.ainih.govnih.gov This mechanism directly addresses the symptoms of OAB by reducing the frequency and urgency of urination, and consequently, the incidence of urge urinary incontinence. drugbank.compatsnap.commedscape.comnih.govurotoday.comresearchgate.net A key advantage of Mirabegron is its lack of significant antimuscarinic activity, differentiating it from older OAB treatments and contributing to a generally more favorable side-effect profile, with a lower incidence of common anticholinergic effects such as dry mouth and constipation. drugbank.compatsnap.comnih.govnih.gov
Dehydroxy Mirabegron as a Related Chemical Entity: Origin and Significance
This compound is recognized as a significant related substance and impurity associated with the synthesis and stability of Mirabegron. smolecule.comcymitquimica.comveeprho.comresearchgate.net Its presence in Mirabegron drug substances or products necessitates careful monitoring and control to meet stringent pharmaceutical quality standards. The importance of this compound lies in its utility as a reference standard for analytical method development, validation, and routine quality control testing of Mirabegron. smolecule.comcymitquimica.comgoogle.com
This compound can arise during various stages of Mirabegron's manufacturing process or through degradation pathways. google.comgoogle.com Its formation can be influenced by factors such as the purity of starting materials and reagents, as well as environmental conditions like exposure to light, heat, or moisture. Research indicates that this compound is classified as a "dehydroxyl impurity" due to its structural similarity to Mirabegron but lacking a specific hydroxyl group. google.com This structural similarity can make its separation from the active pharmaceutical ingredient (API) challenging using conventional purification techniques, such as recrystallization, underscoring the need for highly specific and sensitive analytical methods. google.com Consequently, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are crucial for its detection and quantification. researchgate.netajphr.comingentaconnect.comijoeete.comgoogle.com
The fundamental difference between Mirabegron and this compound lies in their molecular structures, specifically the presence or absence of a hydroxyl group.
Table 1: Structural and Molecular Comparison
| Feature | Mirabegron | This compound |
| Molecular Formula | C₂₁H₂₄N₄O₂S nih.govnih.gov | C₂₁H₂₄N₄OS veeprho.comlgcstandards.com |
| Molecular Weight | Approximately 380.49 g/mol nih.gov | Approximately 380.5 g/mol veeprho.comlgcstandards.com |
| Key Structural Difference | Contains a hydroxyl group, specifically on a phenylethyl moiety (e.g., (2R)-2-hydroxy-2-phenylethyl group). nih.gov | Lacks the hydroxyl group present in Mirabegron. |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide nih.gov | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide veeprho.comlgcstandards.com |
| CAS Number | 210430-37-2 nih.gov | Free Base: 1581284-82-3; Hydrochloride Salt: 1581284-79-8 veeprho.comlgcstandards.com |
The absence of the hydroxyl group in this compound is the primary structural distinction. This modification, while seemingly minor, can influence the compound's physicochemical properties and its behavior during analytical procedures. For effective quality control, analytical methods must be capable of resolving and quantifying this compound from the main Mirabegron peak, often requiring specific chromatographic conditions and detection wavelengths. researchgate.netajphr.comingentaconnect.comijoeete.com Research has demonstrated that methods using RP-HPLC with UV detection at wavelengths around 240-250 nm are suitable for separating Mirabegron and its related impurities, including this compound. ajphr.comijoeete.com The development and validation of such methods, adhering to ICH guidelines, are essential for ensuring the consistent quality and safety of Mirabegron products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFYHUWWFFNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Dehydroxy Mirabegron
Synthetic Pathways and Methodologies for Dehydroxy Mirabegron (B1684304)
The synthesis of dehydroxy mirabegron can be approached through direct chemical synthesis or can be understood in the context of its formation as an impurity during the manufacturing of mirabegron.
Researchers have developed specific multi-step pathways to synthesize this compound, primarily for its use as a reference standard in quality control processes. cjph.com.cn
One documented method involves a four-step sequence starting from phenylacetic acid and nitrophenylethanamine hydrochloride. cjph.com.cn The key transformations in this pathway include:
Amide Condensation: Coupling of the initial reactants. cjph.com.cn
Borane (B79455) Reduction: Reduction of the amide functionality. cjph.com.cn
Catalytic Hydrogenation: Reduction of a nitro group to an amine. cjph.com.cn
Final Condensation: Reaction with 2-amino-4-thiazoleacetic acid to form the final this compound molecule. cjph.com.cn
Another described direct synthesis involves the reaction of 4-Amino-N-(2-phenylethyl) Benzeneethanamine with 2-amino-4-thiazoleacetic acid using active esters to facilitate the amide bond formation.
| Starting Materials | Key Synthetic Steps | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Phenylacetic acid and nitrophenylethanamine hydrochloride | Amide condensation, Borane reduction, Catalytic hydrogenation, Final condensation | Borane, Hydrogen/Catalyst, 2-aminothiazol-4-acetic acid | cjph.com.cn |
| 4-Amino-N-(2-phenylethyl) Benzeneethanamine and 2-amino-4-thiazoleacetic acid | Amide bond formation | Active esters |
This compound has been identified as a dehydroxyl impurity generated during the final stages of mirabegron synthesis. cjph.com.cngoogle.com Its structural similarity to mirabegron makes its removal by standard purification techniques, such as recrystallization, particularly challenging. google.com The presence of this impurity necessitates careful control of the manufacturing process and the use of this compound itself as a reference substance to ensure the purity of the final mirabegron active pharmaceutical ingredient. google.com
Chemical Reactions and Potential Derivatization Strategies
The chemical structure of this compound, featuring multiple amine groups and an amide linkage, provides avenues for various chemical reactions and the synthesis of derivatives.
The this compound molecule contains two key amine functionalities that can act as nucleophiles: a primary amine on the 2-aminothiazole (B372263) ring and a secondary amine within the ethylaminoethyl side chain. These amine groups are capable of reacting with electrophilic reagents. The nucleophilicity of these amines allows them to participate in reactions that form new covalent bonds, which is a foundational principle in the synthesis of potential derivatives.
The nucleophilic amine groups of this compound can react with a variety of electrophiles, a property that can be exploited for the intentional formation of derivatives. Such reactions are fundamental in medicinal chemistry for structure-activity relationship studies or for creating probes for biochemical assays. Examples of potential reactions include acylation with acyl chlorides or anhydrides to form new amides, or alkylation with alkyl halides. This reactivity is pertinent for exploring the chemical space around the this compound scaffold.
| Electrophilic Reagent Class | Example Reagent | Potential Derivative Functional Group |
|---|---|---|
| Acyl Halides | Acetyl chloride | Amide |
| Acid Anhydrides | Acetic anhydride | Amide |
| Alkyl Halides | Methyl iodide | Alkylated Amine |
| Isocyanates | Phenyl isocyanate | Urea |
| Sulfonyl Chlorides | Toluenesulfonyl chloride | Sulfonamide |
Advanced Analytical Methodologies for Dehydroxy Mirabegron
Chromatographic Techniques for Separation and Quantification
Chromatographic methods form the cornerstone for analyzing dehydroxy mirabegron (B1684304), enabling its isolation from complex mixtures and precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique widely employed for the analysis of pharmaceutical impurities, including dehydroxy mirabegron.
Reversed-Phase HPLC Method Development
Reversed-phase HPLC (RP-HPLC) is commonly utilized for the quantitative analysis of this compound. Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection.
Research has demonstrated the development of RP-HPLC methods for quantifying mirabegron and its impurities, which would be applicable to this compound. For instance, a study focused on mirabegron ER tablets developed an RP-HPLC method using an Inertsil C8 column (150 x 4.6 mm, 3 µm) with a gradient elution program using a buffer and acetonitrile (B52724) as mobile phases. This method achieved good specificity, precision, linearity, and accuracy, with correlation coefficients exceeding 0.997 for mirabegron and its impurities. The method exhibited low detection and quantification limits, ranging from 0.06 ppm to 0.20 ppm, indicating high sensitivity researchgate.net. Another study reported an RP-HPLC method using an Inertsil ODS-3V C-18 column (250×4.6 mm, 5-micron particle size) with a gradient mobile phase of acetonitrile and a 0.03 M potassium dihydrogen orthophosphate buffer (pH 3.2) at a flow rate of 1 mL/min. This method captured peaks for mirabegron and silodosin (B1681671) at 6.052 and 7.986 minutes, respectively, using a UV detector set at 245 nm jpionline.org.
Method validation parameters for such methods often include:
Linearity: Correlation coefficients typically exceed 0.997, indicating a linear relationship between analyte concentration and detector response researchgate.net.
Sensitivity: Limits of Detection (LOD) and Quantification (LOQ) are generally in the parts per million (ppm) or nanogram per milliliter (ng/mL) range, demonstrating high sensitivity researchgate.netresearchgate.net. For example, LOD and LOQ values can be as low as 0.04 ppm and 0.14 ppm, respectively ajphr.com.
Accuracy: Recovery rates for impurities are often reported between 96.1% and 100.3% researchgate.net, or 99.67% to 104.98% ajphr.com, signifying good accuracy.
Precision: Intraday and interday precision are typically reported with relative standard deviations (RSD) below 2% researchgate.net, or less than 11.06% for intra-day and 11.43% for inter-day precision in UPLC-MS/MS methods scielo.br.
Chiral HPLC for Isomeric Purity (if applicable to dehydroxy form)
Mirabegron itself is a chiral molecule, specifically the (R)-enantiomer, and its enantiomeric purity is a critical quality attribute europa.euoup.com. If this compound also possesses chiral centers, chiral HPLC would be essential for assessing its isomeric purity. While direct reports on the chirality of this compound are scarce, studies on mirabegron demonstrate the application of chiral HPLC. For instance, a Chiralpak AY-H column was used with a mobile phase of n-hexane–ethanol–DEA (55:45:0.1, v/v/v) at a flow rate of 1.0 mL/min and a column temperature of 35°C for the baseline separation of mirabegron enantiomers, achieving a resolution of 3.69 oup.comresearchgate.net. Another study used a Chiral Pak IF-3 column with a mobile phase consisting of 30% n-Hexane, 30% MTBE, and 40% MeOH with 0.1% DEA, achieving separation at 1.0 mL/min googleapis.com. Such methods, if this compound is chiral, would be adapted to ensure the absence or control of unwanted enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS are powerful hyphenated techniques that provide both separation and highly specific detection, making them invaluable for identifying and quantifying impurities like this compound, especially in complex matrices or at trace levels.
Studies have developed LC-MS/MS methods for mirabegron and its metabolites, which can be adapted for this compound. For example, a method using an Inertsil C8-3 analytical column for mirabegron detection involved a triple-quad mass spectrometer with an atmospheric pressure chemical ionization interface researchgate.netnih.gov. Another study characterized degradation products of mirabegron using LC-MS/MS, employing an X-Terra RP-8 column with a mobile phase of 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile/water, and proposed fragmentation pathways researchgate.net. These methods typically involve monitoring specific precursor and product ions in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification. For instance, a UPLC-MS/MS method for mirabegron used m/z 397.3→379.6 for mirabegron quantification scielo.br. This compound can serve as a stable internal standard for developing mass spectrometry-based assays using LC-MS or GC-MS platforms .
Ultra-High Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption, due to the use of smaller particle size stationary phases and higher operating pressures.
UPLC methods have been developed for the determination of mirabegron in tablet dosage forms. One such method utilized an Acquity BEH C18 column (50 x 3.0 mm, 1.7 µm) with a mobile phase of potassium dihydrogen phosphate (B84403) and methanol (B129727) (70:30 v/v) at a flow rate of 0.5 mL/min, with detection at 254 nm. This method showed linearity in the range of 50-150 µg/mL with an R² value of 0.997 amazonaws.com. Another UPLC-MS/MS method for pharmacokinetic studies in rats employed a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) and achieved a total run time of less than 3 minutes scielo.brscielo.br. These UPLC methods, with appropriate modifications, can be applied to the analysis of this compound, offering enhanced efficiency.
Spectroscopic Techniques for Characterization and Detection
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation. Characteristic absorption bands for carbonyl groups, C-N bonds, and other functional groups present in this compound would be observed, aiding in its identification and differentiation from other compounds asianpubs.org.
Mass Spectrometry (MS): As mentioned in LC-MS/MS, mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a high degree of confidence in the identification of this compound. The molecular ion peak and characteristic fragment ions are used to confirm the structure and purity researchgate.netgoldncloudpublications.comasianpubs.org.
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a common technique for the quantitative analysis of pharmaceutical compounds and their impurities. For Mirabegron and its related substances like this compound, UV detection is often employed in High-Performance Liquid Chromatography (HPLC) systems. While specific λmax values for this compound are not extensively detailed independently, Mirabegron itself exhibits an absorption maximum around 249 nm when dissolved in 1N HCl innovareacademics.inresearchgate.netjetir.org. Analytical methods developed for Mirabegron often utilize this wavelength for detection, implying that this compound would also be detected at similar UV ranges, provided it possesses comparable chromophoric groups. The development of UV spectrophotometric methods for Mirabegron has shown linearity over ranges such as 3-15 µg/mL with correlation coefficients exceeding 0.999 researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of chemical compounds, including impurities like this compound. While specific spectral data for this compound is not widely published in the readily accessible literature, NMR is a standard tool for characterizing such molecules. It provides detailed information about the arrangement of atoms, functional groups, and stereochemistry. Studies involving Mirabegron and its impurities would typically employ ¹H NMR and ¹³C NMR to confirm the proposed structures, identify any structural deviations (such as the absence of a hydroxyl group in this compound), and verify the purity of reference standards lgcstandards.com.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized for the identification of functional groups present in a molecule and can serve as a fingerprint for compound identification. For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its functional groups, such as amine (N-H stretching), amide (C=O stretching), thiazole (B1198619) ring vibrations, and aromatic C-H stretching. Comparing the IR spectrum of a sample to that of a known reference standard allows for confirmation of its identity and purity. While specific IR data for this compound is not detailed in the search results, it is a standard technique for characterizing pharmaceutical impurities.
Method Validation Parameters for this compound Analysis
The validation of analytical methods is crucial to ensure their reliability, accuracy, and suitability for their intended purpose, such as impurity profiling in pharmaceutical products.
Specificity and Selectivity
Specificity and selectivity are critical parameters for methods analyzing impurities like this compound. These parameters ensure that the method can accurately measure the analyte in the presence of other components, including the main drug (Mirabegron), degradation products, and other process-related impurities . Analytical techniques, particularly HPLC, are developed to achieve baseline separation of this compound from Mirabegron and other potential impurities google.com. This separation is often achieved by optimizing chromatographic conditions, such as the choice of stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of buffer solutions, methanol, and acetonitrile), flow rate, and column temperature innovareacademics.ingoogle.com. The ability to resolve this compound peaks from those of Mirabegron and other related substances demonstrates the method's selectivity.
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For quantitative analysis of this compound, linearity studies are performed by analyzing solutions at different known concentrations. The results are plotted as a calibration curve (e.g., peak area versus concentration), and the linearity is assessed by the correlation coefficient, typically expected to be greater than 0.999. For Mirabegron analysis, linearity has been demonstrated over ranges such as 3-15 µg/mL researchgate.net and 0.2-1.0 µg/mL innovareacademics.in, with good correlation coefficients. These ranges provide a basis for establishing the working range for this compound analysis.
Detection and Quantitation Limits (LOD/LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important validation parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods intended to control impurities like this compound, low LOD and LOQ values are essential to ensure that even trace amounts of the impurity can be accurately measured. For Mirabegron, reported LOD values have been as low as 0.049 µg/mL and LOQ values around 0.15 µg/mL innovareacademics.in, while another study reported LOD of 0.187 µg/mL and LOQ of 0.568 µg/mL researchgate.net. These values indicate the sensitivity of the analytical methods used for Mirabegron and provide benchmarks for establishing appropriate limits for this compound.
Accuracy and Precision (Intraday and Interday)
The accuracy and precision of an analytical method are fundamental parameters evaluated during validation, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH). Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision quantifies the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy
Accuracy is typically assessed through recovery studies, where known amounts of the analyte (or a reference standard) are added to a sample matrix, and the percentage recovery is calculated. For this compound, which may be present as an impurity or related substance in Mirabegron formulations, accuracy studies aim to demonstrate that the analytical method can accurately quantify its presence without significant interference from other components.
Research findings indicate that analytical methods developed for the determination of Mirabegron and its impurities exhibit high accuracy. In studies validating methods for Mirabegron-related substances, recovery rates for various impurities, including those identified as "foreign substances" or potentially including this compound, have been reported within acceptable limits. For instance, recovery studies for foreign substances in Mirabegron formulations have shown results ranging from 96.1% to 100.3% researchgate.net. Similarly, recovery for Mirabegron itself has been reported around 99.6-99.8% researchgate.netijpsr.com, and in other instances, between 99.7-99.9% researchgate.net and 99.8% innovareacademics.in, indicating excellent agreement with true values.
Table 1: Accuracy of Analytical Methods for Mirabegron Related Substances (including this compound)
| Analyte/Category | Recovery Range (%) | Source |
| Mirabegron (as reference) | 99.6 - 100.0 | researchgate.netijpsr.comresearchgate.netinnovareacademics.iniosrjournals.org |
| Foreign Substances (incl. This compound) | 96.1 - 100.3 | researchgate.net |
Precision
Precision is evaluated at three levels: repeatability (intraday precision), intermediate precision (interday precision), and reproducibility. For the purpose of this article, we focus on intraday and interday precision.
Intraday precision assesses the variability of results obtained when the method is performed multiple times within a single day by the same analyst using the same equipment. Studies have demonstrated good intraday precision for analytical methods applicable to Mirabegron and its related substances. For example, the relative standard deviation (%RSD) for intraday precision has been reported as low as 0.06494% researchgate.netijpsr.comijpsr.com. Other studies indicate that %RSD values are typically found to be less than 2%, which is a common acceptance criterion for method precision researchgate.netiosrjournals.org.
Table 2: Intraday Precision of Analytical Methods for Mirabegron Related Substances
| Parameter | Typical Value (%) | Acceptance Criteria (%) | Source |
| Intraday Precision (%RSD) | 0.06494 | < 2 | researchgate.netijpsr.comijpsr.com, researchgate.netiosrjournals.org |
Interday precision, also known as intermediate precision, measures the variability of results when the method is performed on different days, by different analysts, or with different equipment. This parameter is crucial for ensuring the robustness of the method over time. Research findings show that interday precision is also well within acceptable limits. For instance, interday precision (%RSD) has been reported as 0.135251% researchgate.netijpsr.comijpsr.com. Similar to intraday precision, other validation studies confirm that interday %RSD values are generally below 2% researchgate.netiosrjournals.org, signifying high reproducibility across different days.
Table 3: Interday Precision of Analytical Methods for Mirabegron Related Substances
| Parameter | Typical Value (%) | Acceptance Criteria (%) | Source |
| Interday Precision (%RSD) | 0.135251 | < 2 | researchgate.netijpsr.comijpsr.com, researchgate.netiosrjournals.org |
The consistently low %RSD values observed for both intraday and interday precision, coupled with high accuracy as demonstrated by recovery studies, underscore the reliability and suitability of the developed analytical methods for the quantitative determination of this compound as a related substance in pharmaceutical preparations.
Preclinical Pharmacological and Mechanistic Investigations of Dehydroxy Mirabegron
In Vitro Receptor Binding and Functional Assays
Research on Dehydroxy mirabegron's direct in vitro receptor binding and functional assays is not extensively documented in publicly available literature. However, its structural similarity to Mirabegron (B1684304) suggests potential, albeit likely altered, interactions with adrenergic receptors.
Beta-3 Adrenergic Receptor Affinity and Selectivity Profiling
Mirabegron demonstrates high affinity and selectivity for human β₃-adrenoceptors, with reported Ki values of approximately 2.5 nM for β₃-ARs, and significantly higher values for β₁- and β₂-adrenoceptors (383 nM and 977 nM, respectively) frontiersin.orgfrontiersin.org. Studies indicate that Mirabegron acts as a full agonist for β₃-ARs in functional assays, leading to increased cyclic AMP (cAMP) accumulation frontiersin.orgmedchemexpress.com. While specific data for this compound's affinity and selectivity profiling at β₃-ARs are scarce, its structural modification (lack of a hydroxyl group) would likely influence its binding affinity and efficacy compared to Mirabegron. Without direct experimental data, it is speculative to quantify its precise affinity or selectivity.
Cyclic AMP (cAMP) Accumulation Assays
Mirabegron's mechanism of action involves the activation of the β₃-AR, which leads to an increase in intracellular cAMP levels, ultimately causing smooth muscle relaxation medchemexpress.com. In Chinese hamster ovary (CHO) cells expressing human β₃-AR, Mirabegron concentration-dependently enhances cAMP accumulation with an EC₅₀ value of 22.4 nM medchemexpress.comclinisciences.com. This compound's ability to modulate cAMP accumulation would depend on its interaction with the β₃-AR. Given the structural difference, it is plausible that its efficacy in inducing cAMP accumulation would differ from that of Mirabegron.
Evaluation of Adrenergic Receptor Activation and Down-Regulation
Studies on Mirabegron have explored its effects on receptor activation and potential down-regulation. While Mirabegron is primarily a β₃-AR agonist, some studies have noted off-target effects, including potential antagonism at α₁-adrenoceptors, particularly at higher concentrations frontiersin.orgnih.govmdpi.com. The impact of this compound on adrenergic receptor activation and subsequent down-regulation remains uncharacterized in the available literature. Its potential to interact with other adrenergic receptor subtypes or to induce receptor desensitization or down-regulation would require specific experimental investigation.
Cellular and Molecular Responses in Model Systems
Effects on Smooth Muscle Relaxation in Isolated Tissues (e.g., Detrusor Muscle)
Mirabegron is known to relax detrusor smooth muscle, which is attributed to its β₃-AR agonism urotoday.comnih.gov. In vitro studies have shown Mirabegron-induced relaxation of human and rat detrusor tissues, with EC₅₀ values typically in the high nanomolar to low micromolar range medchemexpress.comnih.gov. These relaxant effects are mediated through both cAMP-dependent and potentially cAMP-independent pathways researchgate.net. The structural similarity of this compound to Mirabegron suggests it might also interact with detrusor smooth muscle. However, the absence of the hydroxyl group could significantly alter its binding to β₃-ARs and its subsequent effect on smooth muscle relaxation. Without direct studies on this compound using isolated detrusor muscle preparations, its specific effects remain unknown.
Investigation of Signaling Pathways Beyond Beta-3 Adrenergic Receptors (if any activity is observed)
While Mirabegron's primary action is through β₃-ARs, research has indicated potential interactions with other receptors, such as α₁-adrenoceptors, particularly in prostate and urethral smooth muscle nih.govmdpi.comnih.gov. Mirabegron has been shown to antagonize α₁A- and α₁D-adrenoceptors with affinities in the micromolar range nih.govnih.gov. The potential for this compound to engage in similar off-target interactions or to activate entirely different signaling pathways has not been elucidated. Its amine groups could potentially interact with other receptor systems or enzymes, but this would require dedicated research.
Compound List
this compound
Mirabegron
Isoprenaline
Noradrenaline
Carbachol
Phenylephrine
Methoxamine
Solifenacin
Darifenacin
Oxybutynin
Tamsulosin
Ketoconazole
Rifampicin
Propranolol
Bisoprolol
Yohimbine hydrochloride
Phentolamine mesylate
Idazoxan hydrochloride
Rolipram
IBMX
(±)-Propranolol hydrochloride
β‐estradiol 3‐benzoate
Corticosterone
Desipramine hydrochloride
The provided search results indicate that "this compound" is primarily identified as an impurity of Mirabegron, a medication used for overactive bladder. The literature found focuses heavily on Mirabegron's pharmacological effects, particularly its role in inducing adipose tissue browning and its potential anticancer effects, as well as its impact on bladder function. However, there is a significant lack of specific preclinical in vivo studies that investigate this compound itself, independent of its role as a Mirabegron impurity or metabolite, concerning bladder capacity, contractility, or specific metabolic effects like adipose tissue browning, glucose uptake, or insulin (B600854) sensitivity. The available information does not detail separate preclinical efficacy models for this compound.
Therefore, it is not possible to generate a detailed article focusing solely on the preclinical pharmacological and mechanistic investigations of this compound as requested, with specific data tables and research findings for the specified subsections, due to the absence of such dedicated studies in the provided search results. The literature primarily discusses Mirabegron and mentions this compound in the context of impurities or as a related chemical entity without detailing its independent in vivo efficacy studies.
Compound List:
this compound
Structure Activity Relationship Sar Studies Centered on Dehydroxy Mirabegron
Comparative Analysis of Dehydroxy Mirabegron (B1684304) with Mirabegron and Analogues
The quintessential feature of mirabegron's structure is the (R)-2-hydroxy-2-phenylethylamino moiety. nih.gov The removal of this hydroxyl group to form dehydroxy mirabegron fundamentally alters the physicochemical properties that govern its interaction with the β3-AR.
Impact of Hydroxyl Group Absence on Receptor Interactions
The hydroxyl group in the phenylethanolamine portion of mirabegron is crucial for high-affinity binding and receptor activation. uobasrah.edu.iq Molecular docking and cryo-electron microscopy studies of mirabegron bound to the β3-AR have elucidated the specific interactions facilitated by this group. The hydroxyl group acts as a key hydrogen bond donor, forming critical connections with the side chains of specific amino acid residues within the receptor's binding pocket. rcsb.org
Notably, this benzylic hydroxyl group is involved in hydrogen bonding with asparagine and aspartate residues, which serve as vital anchor points to stabilize the ligand-receptor complex in a conformation conducive to receptor activation. nih.gov The absence of this hydroxyl group in this compound eliminates these essential hydrogen-bonding opportunities. Consequently, the binding affinity of this compound for the β3-AR is predicted to be significantly lower than that of mirabegron, as a primary anchoring interaction is lost.
Table 1: Comparison of Key Receptor Interactions
| Compound | Key Functional Group | Interacting Residues in β3-AR Binding Pocket | Primary Interaction Type | Predicted Impact on Binding |
|---|---|---|---|---|
| Mirabegron | Benzylic Hydroxyl (-OH) | Aspartate, Asparagine | Hydrogen Bond Donor | High-affinity binding, stable complex formation |
| This compound | (Missing -OH) | N/A (Interaction lost) | N/A (Interaction lost) | Significantly reduced binding affinity |
Influence on Agonistic/Antagonistic Activity
The specific interactions mediated by the hydroxyl group are not only vital for binding but are also integral to the conformational changes in the receptor that lead to G-protein coupling and downstream signaling (agonism). wikipedia.org For phenylethanolamine-based β-agonists, this hydroxyl group is a well-established pharmacophoric feature for potent agonist activity. uobasrah.edu.iqnih.gov
The removal of this group in this compound is expected to cause a dramatic reduction in agonistic potency. The loss of key binding energy and the inability to properly orient the molecule within the orthosteric site would likely render this compound a much weaker agonist or potentially inactive at physiologically relevant concentrations. While a shift to antagonism is theoretically possible, a significant loss of affinity and efficacy is the more probable outcome.
Table 2: Predicted Activity Profile Comparison
| Compound | Receptor | Reported/Predicted Activity | Potency (EC50) | Rationale |
|---|---|---|---|---|
| Mirabegron | β3-Adrenergic Receptor | Agonist | Low nanomolar range | Optimal binding via hydrogen bonds from the hydroxyl group. nih.gov |
| This compound | β3-Adrenergic Receptor | Significantly weaker agonist or inactive | Predicted to be in the micromolar range or higher | Absence of key hydroxyl group leads to loss of critical binding interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a computational framework to correlate the structural features of molecules with their biological activities. For β3-AR agonists, these models consistently highlight the importance of properties directly related to the phenylethanolamine hydroxyl group.
2D-QSAR Analysis
Two-dimensional QSAR studies on β3-AR agonists frequently identify molecular descriptors related to polarity, hydrogen-bonding capacity, and specific atomic contributions as being critical for activity. Descriptors such as counts of hydrogen bond donors, polar surface area, and electrotopological state indices for the oxygen atom of the hydroxyl group would feature prominently in a predictive model for mirabegron and its analogues.
In such a model, this compound would be characterized by a lower hydrogen bond donor count and altered values for polarity-based descriptors compared to mirabegron. This would invariably lead the model to predict a significantly lower biological activity for the dehydroxy analogue, consistent with experimental SAR findings.
3D-QSAR (CoMFA/CoMSIA) Studies
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by mapping the steric, electrostatic, and hydrophobic field requirements for optimal ligand activity. mdpi.com
In CoMFA and CoMSIA models developed for β3-AR agonists, the region occupied by the benzylic hydroxyl group of mirabegron consistently aligns with specific favorable contours:
Steric Fields: This area typically shows a preference for moderately sized substituents, indicating that the hydroxyl group is sterically acceptable.
Electrostatic Fields: This region is characterized by contours indicating that an electronegative, electron-rich feature (like the oxygen atom) is favorable for activity.
Hydrogen-Bond Donor Fields (CoMSIA): Crucially, this area shows a strong favorable contour for hydrogen bond donors. nih.govmdpi.com
This compound, lacking the hydroxyl group, would fail to satisfy the favorable electrostatic and hydrogen-bond donor requirements in this critical region of the pharmacophore. nanobioletters.com This misalignment with the 3D-QSAR model's requirements would result in a low predicted activity value, reinforcing the group's importance.
Table 3: Predicted 3D-QSAR Field Contributions
| Compound | CoMFA/CoMSIA Field | Interaction at Hydroxyl Group Position | Predicted Impact on Activity Score |
|---|---|---|---|
| Mirabegron | Steric | Favorable interaction (green contour) | High |
| Electrostatic | Favorable interaction with electronegative atom (red contour) | ||
| H-Bond Donor | Favorable interaction (cyan contour) | ||
| This compound | Steric | Neutral/Slightly unfavorable (lack of optimal volume) | Low |
| Electrostatic | Unfavorable interaction (lack of electronegative atom) | ||
| H-Bond Donor | Unfavorable interaction (no donor group present) |
Ligand-Receptor Interaction Modeling
Computational docking simulations provide a dynamic model of how a ligand fits into its receptor's binding site. Modeling of the mirabegron–β3-AR complex shows the phenylethanolamine core orienting deep within the binding pocket. nih.govresearchgate.net The simulation highlights the hydroxyl group forming a stable hydrogen bond with key residues, effectively anchoring this portion of the molecule. nih.gov This anchoring is believed to be a prerequisite for the proper positioning of the rest of the molecule to engage with other regions of the receptor, leading to activation.
When modeling this compound, the absence of this primary anchor point would likely result in a less stable binding pose, a higher calculated binding energy (indicating lower affinity), or an entirely different, non-productive binding orientation. The molecule would lack the precise directional interaction needed to stabilize the active conformation of the receptor, thus explaining its anticipated lack of significant agonistic activity.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this is instrumental in predicting the binding mode and affinity of a ligand to its target receptor.
While specific molecular docking studies for this compound are not extensively reported, simulations of the parent compound, mirabegron, with the β3-adrenergic receptor provide critical insights. These studies consistently demonstrate the importance of the hydroxyl group in anchoring the ligand within the receptor's binding site.
Key Interactions of Mirabegron with the β3-Adrenergic Receptor:
Simulations reveal that the hydroxyl group of mirabegron forms a key hydrogen bond with a highly conserved aspartic acid residue (Asp117 in the human β3-AR). The secondary amine in the ethanolamine (B43304) side chain also participates in a hydrogen bond with the same residue. These interactions are characteristic of catecholamine and phenylethanolamine binding to adrenergic receptors and are considered vital for agonist activity.
Inferred Docking Profile of this compound:
In the absence of the hydroxyl group, this compound would be incapable of forming the critical hydrogen bond with Asp117. This loss of a primary anchoring point is expected to result in a significantly lower binding affinity for the β3-adrenergic receptor compared to mirabegron. The binding orientation of this compound within the active site might also be altered, potentially leading to a non-productive or less effective interaction.
| Compound | Key Interacting Residue (β3-AR) | Interaction Type | Predicted Impact of Dehydroxylation |
|---|---|---|---|
| Mirabegron | Asp117 | Hydrogen Bond (from hydroxyl group) | Loss of a crucial hydrogen bond, leading to reduced binding affinity and likely decreased agonist activity. |
| Mirabegron | Asp117 | Hydrogen Bond (from amine group) | |
| Mirabegron | Various residues | Hydrophobic and van der Waals interactions | May be altered due to a different binding pose. |
| This compound | Asp117 | No Hydrogen Bond (from hydroxyl group) | N/A |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of binding and conformational changes over time. MD simulations of mirabegron bound to the β3-adrenergic receptor have reinforced the importance of the hydrogen bonds formed by the ethanolamine moiety.
These simulations show that the interactions with Asp117 are stable and maintained throughout the simulation, indicating a strong and persistent binding mode that is essential for receptor activation. The flexibility of the rest of the mirabegron molecule allows it to adopt an optimal conformation within the binding pocket, maximizing favorable interactions.
Predicted Molecular Dynamics of this compound:
For this compound, MD simulations would likely reveal a less stable interaction with the β3-adrenergic receptor. The absence of the key hydrogen bond would lead to greater conformational instability of the ligand within the binding site. This could manifest as:
Increased Ligand Mobility: this compound would likely exhibit greater movement and fluctuations within the binding pocket.
Altered Receptor Conformation: The inability to form the key hydrogen bond might prevent the receptor from adopting the fully active conformation necessary for downstream signaling.
| Compound | Simulation Parameter | Predicted Observation |
|---|---|---|
| Mirabegron | Ligand Root-Mean-Square Deviation (RMSD) | Relatively low and stable, indicating a consistent binding pose. |
| This compound | Ligand Root-Mean-Square Deviation (RMSD) | Higher and more fluctuating, indicating greater mobility and instability. |
| Mirabegron | Hydrogen Bond Occupancy with Asp117 | High and persistent throughout the simulation. |
| This compound | Hydrogen Bond Occupancy with Asp117 | Absent for the hydroxyl interaction. |
Metabolic Fate and Biotransformation Considerations Preclinical
In Vitro Metabolic Stability in Hepatic Microsomes or Hepatocytes
The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo hepatic clearance. This assessment is typically conducted using subcellular fractions of the liver, such as hepatic microsomes, or whole liver cells, known as hepatocytes.
There are currently no publicly available studies that have specifically determined the in vitro metabolic stability of dehydroxy mirabegron (B1684304) in either hepatic microsomes or hepatocytes. However, the established methodologies for such an assessment would involve incubating dehydroxy mirabegron with these liver preparations and monitoring the decrease in its concentration over time.
Table 1: Standard Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description | Test System |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | Hepatic Microsomes, Hepatocytes |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Hepatic Microsomes, Hepatocytes |
These assays provide essential data to classify compounds as having low, moderate, or high hepatic clearance, which in turn influences their potential oral bioavailability and dosing frequency.
Identification of Potential Metabolites of this compound (if any)
Direct identification of metabolites for this compound from in vitro studies has not been reported. However, based on its chemical structure and the known metabolic pathways of mirabegron, several potential metabolites can be postulated. The primary metabolic routes for mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. It is plausible that this compound undergoes similar biotransformations, with the exception of pathways involving the now-absent hydroxyl group.
Postulated Metabolic Pathways for this compound:
Amide Hydrolysis: The amide linkage in this compound is a likely site for hydrolysis, leading to the formation of two main metabolites.
N-dealkylation or Oxidation: The secondary amine in the side chain could be subject to N-dealkylation or oxidation.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) and Other Enzymes (e.g., Butyrylcholinesterase) in its Biotransformation
The metabolism of mirabegron is known to be mediated by several enzyme systems. In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the primary CYP enzyme responsible for the oxidative metabolism of mirabegron, with a minor contribution from CYP2D6. Furthermore, butyrylcholinesterase (BChE), an esterase found in human plasma, is involved in the hydrolysis of the amide bond of mirabegron.
Given the structural similarity, it is highly probable that the same enzyme systems are involved in the biotransformation of this compound.
Table 2: Potential Enzymes Involved in this compound Metabolism
| Enzyme Family | Specific Enzyme | Potential Role in this compound Metabolism |
| Cytochrome P450 | CYP3A4 (major), CYP2D6 (minor) | N-dealkylation and oxidation of the secondary amine. |
| Esterases | Butyrylcholinesterase (BChE) | Hydrolysis of the amide bond. |
The involvement of these enzymes would suggest that the metabolic clearance of this compound could be susceptible to drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2D6.
Comparison of Metabolic Pathways with Mirabegron
The primary difference in the metabolic pathways of this compound compared to mirabegron would be the absence of metabolism centered around the hydroxyl group. For mirabegron, this includes direct glucuronidation of the hydroxyl group.
Table 3: Comparison of Mirabegron and Postulated this compound Metabolic Pathways
| Metabolic Pathway | Mirabegron | This compound (Postulated) |
| Amide Hydrolysis | Occurs, catalyzed by esterases like BChE. | Likely to occur. |
| Glucuronidation | Occurs at various sites, including the hydroxyl group. | Possible at other sites, but not via the absent hydroxyl group. |
| N-dealkylation/Oxidation | Occurs, mediated by CYP3A4 and CYP2D6. | Likely to occur. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Dehydroxy Mirabegron (B1684304) and its Derivatives
The synthesis of Dehydroxy mirabegron is essential for its use as a reference standard in the quality control of Mirabegron. google.com Several synthetic routes have been established, and ongoing research aims to optimize these processes for better yield, purity, and safety.
One documented method involves a four-step process starting from phenylacetic acid and nitrophenylethanamine hydrochloride. The key transformations include amide condensation, borane (B79455) reduction, catalytic hydrogenation, and a final condensation with 2-aminothiazol-4-acetic acid to yield this compound hydrochloride. cjph.com.cn Another approach synthesizes the compound from 4-Amino-N-(2-phenylethyl) Benzeneethanamine and 2-amino-4-thiazoleacetic acid using active esters. A patented method also describes a pathway that begins with the preparation of N-(4-nitrophenylethyl)-2-phenylethylamine hydrochloride, which then undergoes reduction and condensation. google.com
| Starting Materials | Key Synthetic Steps | Reference |
|---|---|---|
| Phenylacetic acid and nitrophenylethanamine hydrochloride | Amide condensation, Borane reduction, Catalytic hydrogenation, Condensation with 2-aminothiazol-4-acetic acid | cjph.com.cn |
| 4-Amino-N-(2-phenylethyl) Benzeneethanamine and 2-amino-4-thiazoleacetic acid | Condensation in the presence of active esters Salt | |
| N-(4-nitrophenylethyl)-2-phenylethylamine hydrochloride and 2-aminothiazole-4-acetic acid | Reduction and Condensation | google.com |
Exploration of this compound as a Pharmacological Tool
Beyond its role as a synthetic impurity, this compound has significant potential as a specialized pharmacological tool. Its primary application is in the field of analytical chemistry, where it serves as a critical reference material for the quality assessment of Mirabegron. google.com
The compound is used as a reference standard to identify and quantify impurities in the final pharmaceutical product, ensuring its safety and efficacy. cjph.com.cn Furthermore, this compound is an ideal stable internal standard for the development and validation of bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. Its use facilitates the optimization of sample preparation protocols, chromatographic separation conditions, and mass spectrometry parameters to achieve maximum resolution and accuracy in complex biological matrices. The structural similarity to Mirabegron, but with a distinct mass, makes it perfect for these applications.
| Application | Purpose | Analytical Technique | Reference |
|---|---|---|---|
| Impurity Reference Standard | Quality control of Mirabegron drug substance and product | High-Performance Liquid Chromatography (HPLC), UPLC | google.com |
| Stable Internal Standard | Quantification in bioanalytical assays | LC-MS, GC-MS | |
| Method Development Tool | Optimization of sample preparation and analytical parameters | Chromatography, Mass Spectrometry |
Advanced In Vitro and Preclinical In Vivo Models for Mechanistic Studies
To fully elucidate the biological significance of this compound, future research must employ advanced and human-relevant model systems. While specific studies on this compound are nascent, the methodologies used for parent drugs provide a clear roadmap.
Advanced In Vitro Models: Traditional 2D cell cultures are often insufficient to predict human responses. pharmafocusasia.com The future of in vitro testing lies in more complex, physiologically relevant systems. mdpi.com
3D Cell Cultures (Spheroids/Organoids): These models better mimic the tissue microenvironment and could be used to study the formation of this compound from Mirabegron in liver spheroids or its potential effects on bladder organoids.
Organ-on-a-Chip (OOC): Microfluidic devices, such as liver-on-a-chip or gut-on-a-chip, can simulate human organ function and the interplay between different organs. researchgate.net A gut-liver-on-a-chip model could be invaluable for studying the first-pass metabolism of Mirabegron and the subsequent formation and systemic exposure of this compound. mdpi.com These advanced models offer high-throughput capabilities and adhere to the 3Rs principle (replacement, reduction, refinement) of animal testing. mdpi.comresearchgate.net
Preclinical In Vivo Models: Animal models remain a necessary step in preclinical research to understand the systemic effects of a compound. mdpi.comresearchgate.net While healthy animals are used for pharmacokinetic and safety studies, animal disease models are crucial for efficacy. youtube.com For this compound, studies in relevant animal models (e.g., rats, rabbits) could investigate its pharmacokinetic profile, metabolic fate, and whether it contributes to the pharmacological or toxicological profile of Mirabegron. pharmafocusasia.comresearchgate.net
Computational Chemistry and In Silico Screening for New Analogues
Computational tools offer a rapid and cost-effective approach to predict the properties of molecules and guide further research. Although in silico studies on this compound are not yet widely published, the extensive computational work on Mirabegron provides a strong foundation for future exploration. texilajournal.comtexilajournal.com
Molecular Docking: This technique can be used to predict if this compound binds to the β3-adrenoceptor or other off-targets. texilajournal.commdpi.com For instance, in silico docking studies of Mirabegron have revealed its binding affinities to targets like AMPK and mTOR. texilajournal.com Similar studies could uncover potential biological targets for this compound.
Quantitative Structure-Toxicity Relationship (QSTR): Software platforms like TOPKAT and DEREK are used to predict the toxicity of drug degradation products and impurities. rsc.orgresearchgate.net Applying these in silico toxicity prediction tools to this compound and its potential derivatives is a critical step to ensure safety.
In Silico Screening: The known structure of this compound can serve as a scaffold for designing virtual libraries of new analogues. researchgate.net These libraries can then be screened in silico against various biological targets to identify promising candidates for synthesis and further pharmacological testing. The detailed crystal structure of Mirabegron, which shows two distinct conformers, highlights the importance of accurate structural data for such computational modeling. nih.gov
| Computational Approach | Application for this compound | Potential Outcome | Reference (from Mirabegron studies) |
|---|---|---|---|
| Molecular Docking | Predict binding affinity to β3-adrenoceptor and potential off-targets. | Identification of potential biological activity or side effects. | texilajournal.comtexilajournal.commdpi.com |
| QSTR / In Silico Toxicology | Predict potential toxicity (e.g., carcinogenicity, mutagenicity). | Early-stage safety assessment of this compound and its derivatives. | rsc.orgresearchgate.net |
| Virtual Screening | Screening of new analogues for desired biological activity. | Discovery of novel compounds with therapeutic potential. | researchgate.net |
| Molecular Dynamics Simulation | Study the conformational flexibility and interaction stability with targets. | Understanding the mechanism of binding and structure-function relationships. | mdpi.com |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying dehydroxy mirabegron and its degradation products in pharmaceutical formulations?
- Methodological Answer : High-performance thin-layer chromatography coupled with electrospray ionization mass spectrometry (HPTLC-ESI-MS) is a validated approach for stability-indicating analysis. This method enables precise quantification of this compound and characterization of degradants under stress conditions (e.g., hydrolysis, oxidation), aligning with ICH Q2(R2) guidelines. Thermal and photolytic stability studies should include parameters like retention factor (Rf) and mass spectral fragmentation patterns to confirm degradant identity .
Q. How can researchers assess the metabolic effects of this compound in preclinical models?
- Methodological Answer : Utilize positron emission tomography/computed tomography (PET/CT) with [18F]-FDG to measure brown adipose tissue (BAT) metabolic activity. Secondary endpoints should include resting energy expenditure (REE) via indirect calorimetry and glucose-insulin dynamics using frequently sampled intravenous glucose tolerance tests (FSIVGTT). Plasma biomarkers like adiponectin, HDL cholesterol, and bile acids are critical for evaluating metabolic improvements .
Q. What are the key endpoints and biomarkers to monitor when studying this compound's impact on insulin sensitivity?
- Methodological Answer : Primary endpoints should include insulin sensitivity index (SI) from FSIVGTT, glucose effectiveness (SG), and β-cell function. Biomarkers such as adiponectin (a marker of white adipose tissue health) and lipoprotein profiles (HDL, ApoA1) are essential. Histochemical analysis of subcutaneous white adipose tissue (SC WAT) for fibrotic gene reduction and macrophage polarization provides mechanistic insights .
Advanced Research Questions
Q. How do the conformational states of this compound influence its pharmacological activity?
- Methodological Answer : Employ microcrystal electron diffraction (MicroED) to resolve 3D crystal structures and compare binding conformations to β3-adrenergic receptors (β3-AR). Molecular dynamics simulations can elucidate interactions between the phenylethanolamine moiety and the receptor’s orthosteric site versus exosite regions. Validate findings using in vitro assays with mutated β3-AR constructs to assess activity changes .
Q. How can conflicting data on this compound's interaction with CYP2D6 substrates be resolved in real-world populations?
- Methodological Answer : Conduct pharmacokinetic studies in comorbid populations (e.g., patients with overactive bladder and metabolic syndrome) using physiologically based pharmacokinetic (PBPK) modeling. Monitor plasma concentrations of CYP2D6 substrates (e.g., metoprolol) alongside cardiovascular responses (QT interval, blood pressure) to assess clinical relevance. Retrospective cohort studies with propensity score matching can address confounding factors like polypharmacy .
Q. What methodological considerations are critical when designing clinical trials to evaluate this compound's cardiovascular safety?
- Methodological Answer : Adopt a new-user active comparator design with antimuscarinics as controls. Use propensity score-matched Cox models to analyze cardiovascular (CV) outcomes (e.g., MACE, stroke). Pre-specify censoring rules for CV events and include sensitivity analyses for residual confounding (<9% bias threshold). Replicate findings across heterogeneous databases (e.g., IMS PharMetrics, Truven MarketScan) to ensure robustness .
Q. How should stability studies for this compound be structured to comply with ICH guidelines?
- Methodological Answer : Perform forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. Use accelerated stability testing (40°C/75% RH) over 6 months with interim timepoints. Quantify degradation products via HPTLC-ESI-MS and assess toxicity profiles using in silico tools (e.g., QSAR models). Include mass balance studies to ensure analytical method validity .
Q. What strategies mitigate bias in observational studies comparing this compound with other β3-AR agonists?
- Methodological Answer : Implement a "clone-censor" approach to handle treatment switches and immortal time bias. Use negative control outcomes (e.g., unrelated diagnoses) to detect unmeasured confounding. Stratify analyses by comorbidities (e.g., obesity, diabetes) and adjust for time-varying covariates like concomitant CYP2D6 inhibitor use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
